4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde 4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1005609-70-0
VCID: VC7932670
InChI: InChI=1S/C6H7ClN2O/c1-2-9-6(4-10)5(7)3-8-9/h3-4H,2H2,1H3
SMILES: CCN1C(=C(C=N1)Cl)C=O
Molecular Formula: C6H7ClN2O
Molecular Weight: 158.58 g/mol

4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde

CAS No.: 1005609-70-0

Cat. No.: VC7932670

Molecular Formula: C6H7ClN2O

Molecular Weight: 158.58 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-1-ethyl-1H-pyrazole-5-carbaldehyde - 1005609-70-0

Specification

CAS No. 1005609-70-0
Molecular Formula C6H7ClN2O
Molecular Weight 158.58 g/mol
IUPAC Name 4-chloro-2-ethylpyrazole-3-carbaldehyde
Standard InChI InChI=1S/C6H7ClN2O/c1-2-9-6(4-10)5(7)3-8-9/h3-4H,2H2,1H3
Standard InChI Key RALDUINQWFDEEY-UHFFFAOYSA-N
SMILES CCN1C(=C(C=N1)Cl)C=O
Canonical SMILES CCN1C(=C(C=N1)Cl)C=O

Introduction

Chemical Identity and Structural Characteristics

4-Chloro-1-ethyl-1H-pyrazole-5-carbaldehyde is a pyrazole derivative with distinct substituents that influence its reactivity and applications. The compound’s IUPAC name, 4-chloro-2-ethylpyrazole-3-carbaldehyde, reflects its substitution pattern. Key identifiers include:

PropertyValue
CAS No.1005609-70-0
Molecular FormulaC6H7ClN2O\text{C}_6\text{H}_7\text{ClN}_2\text{O}
Molecular Weight158.58 g/mol
InChIInChI=1S/C6H7ClN2O/c1-2-9-6(4-10)5(7)3-8-9/h3-4H,2H2,1H3
InChI KeyRALDUINQWFDEEY-UHFFFAOYSA-N
SMILESCCN1C(=C(C=N1)Cl)C=O

The pyrazole ring’s nitrogen atoms at positions 1 and 2 contribute to its aromaticity, while the aldehyde group at position 5 provides a site for nucleophilic addition reactions. The chlorine atom at position 4 enhances electrophilic substitution potential, particularly in cross-coupling reactions.

Synthesis and Manufacturing

Industrial Production

Scale-up processes prioritize atom economy and safety. Continuous flow reactors may optimize exothermic steps, such as chlorination, while minimizing byproduct formation. Purification typically involves recrystallization or chromatography, with yields dependent on reaction conditions .

Chemical Properties and Reactivity

Physicochemical Properties

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the aldehyde and chloro groups.

  • Stability: Sensitive to prolonged exposure to light and moisture, necessitating storage under inert conditions.

Reactivity Profile

The compound’s reactivity is dominated by two functional groups:

  • Aldehyde Group: Participates in condensation reactions (e.g., formation of Schiff bases with amines) and nucleophilic additions.

  • Chlorine Atom: Undergoes Suzuki-Miyaura cross-coupling with boronic acids or Stille coupling with organostannanes to form biaryl structures.

Example Reaction:

4-Chloro-1-ethyl-1H-pyrazole-5-carbaldehyde+R-B(OH)2Pd catalyst4-Aryl-1-ethyl-1H-pyrazole-5-carbaldehyde+B(OH)3\text{4-Chloro-1-ethyl-1H-pyrazole-5-carbaldehyde} + \text{R-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{4-Aryl-1-ethyl-1H-pyrazole-5-carbaldehyde} + \text{B(OH)}_3

Applications in Pharmaceutical and Agrochemical Research

Pharmaceutical Intermediates

The aldehyde group enables synthesis of imine derivatives, which are precursors to heterocyclic drugs. For instance:

  • Anticancer Agents: Pyrazole aldehydes are key intermediates in kinase inhibitors targeting EGFR or VEGFR.

  • Antimicrobials: Schiff bases derived from this compound exhibit activity against Gram-positive bacteria, with MIC values as low as 0.22 µg/mL in structurally related analogs.

Agrochemical Development

In agrochemistry, the compound’s chloro and aldehyde groups facilitate the synthesis of herbicides and fungicides. For example, coupling with thioureas yields thiosemicarbazones, which disrupt fungal cell membranes .

Recent Advances and Future Directions

Catalytic Applications

Recent studies explore its use as a ligand in palladium-catalyzed C–N coupling reactions, enhancing reaction efficiency in drug synthesis .

Green Chemistry Initiatives

Efforts to replace chlorinated solvents in synthesis are underway. For example, using cyclopentyl methyl ether (CPME) as a safer alternative reduces environmental impact .

Computational Modeling

Density functional theory (DFT) studies predict regioselectivity in electrophilic substitutions, aiding in the design of novel derivatives.

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